6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-24-17-8-12-6-7-23-16(15(12)10-18(17)25-2)11-26-14-5-3-4-13(9-14)19(20,21)22/h3-5,8-10,16,23H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJQESNBADGPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects based on recent research findings.
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.37 g/mol
- IUPAC Name : this compound
- CAS Number : 865546-41-4
Physical Characteristics
| Property | Value |
|---|---|
| LogP | 4.2075 |
| Polar Surface Area | 47.152 |
| Hydrogen Bond Acceptors | 6 |
| Purity | 95% |
Synthesis
The synthesis of this compound has been achieved through various methods including the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. These methods allow for the efficient formation of the tetrahydroisoquinoline core structure which is crucial for its biological activity .
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant cytotoxic activity against cancer cell lines. In a study involving K562 and K562/A02 cell lines, certain derivatives showed IC50 values comparable to established chemotherapeutics like verapamil. For instance:
- Compound 6e : IC50 = 0.66 μM
- Compound 6h : IC50 = 0.65 μM
- Compound 7c : IC50 = 0.96 μM
These values suggest that these compounds may serve as effective agents in overcoming multidrug resistance in cancer treatment .
Cardiovascular Effects
A conjugate of this compound with dihydroquercetin (designated as DHQ-11) demonstrated promising inotropic and vasorelaxant effects in preclinical studies. The findings revealed:
- A concentration-dependent positive inotropic effect stronger than either parent compound.
- Significant relaxation of high KCl and phenylephrine-induced contractions in rat aortic rings.
The mechanisms underlying these effects involve modulation of calcium dynamics and activation of potassium channels .
Case Studies
-
In Vitro Cytotoxicity Study :
- A series of derivatives were tested for cytotoxicity using the MTT assay.
- Results showed that while most compounds had low cytotoxicity against K562 cells, some exhibited potent activity against resistant cell lines.
-
Cardiovascular Study with DHQ-11 :
- Evaluated in isolated rat heart tissues.
- Demonstrated enhanced cardiac contractility and vasorelaxation through both endothelium-dependent and independent pathways.
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit potent antitumor effects. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth. For instance:
- Case Study : A series of THIQ analogs were tested against breast cancer cell lines, revealing significant cytotoxicity correlated with structural modifications at specific positions on the isoquinoline scaffold.
Antimicrobial Properties
Tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties. The presence of electron-donating and electron-withdrawing groups significantly influences their antimicrobial efficacy.
- Case Study : Research on THIQ derivatives showed enhanced activity against resistant strains of bacteria when specific functional groups were introduced. One study highlighted a derivative that exhibited potent activity against Staphylococcus aureus.
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored due to their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
- Case Study : Investigations into compounds similar to this one revealed their potential in protecting neuronal cells from oxidative stress-induced toxicity, suggesting a mechanism involving the reduction of reactive oxygen species.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of tetrahydroisoquinoline derivatives indicate that specific structural features are crucial for determining biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy Groups | Enhanced receptor affinity |
| Trifluoromethyl Group | Increased lipophilicity |
| Aromatic Substituents | Modulation of activity against pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
